M1-PAM-B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

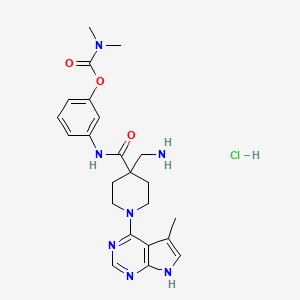

M1-PAM-B is a novel selective muscarinic M1 receptor positive allosteric modulator.

Applications De Recherche Scientifique

Cognitive Enhancement through M1 Receptor Activation

M1 positive allosteric modulators (PAMs), such as M1-PAM-B, are being researched for their potential to enhance cognitive functions. They work by selectively activating the M1 muscarinic acetylcholine receptor (M1 mAChR), a strategy that could potentially address cognitive deficits associated with diseases like Alzheimer's and schizophrenia. For instance, the novel compound VU0486846 exhibited efficacy in cognition models without displaying agonist activity or cholinergic toxicity, signifying its potential as a cognitive enhancer with a reduced risk of side effects (Rook et al., 2018).

Selective Activation and Potency

M1-PAM-B compounds have been developed to selectively target the M1 receptor. Their selective activation is seen as a promising approach for improving cognitive impairment in Alzheimer's disease, as demonstrated by compounds like benzyl quinolone carboxylic acid (BQCA) (Kurimoto et al., 2018). Moreover, compounds in this category, such as VU6007477 based on a pyrrolo[2,3-b]pyridine core, have shown good potency and CNS penetration with minimal cholinergic adverse events, indicating their potential for clinical use with lower risk of side effects (Engers et al., 2018).

Allosteric Modulation and Agonist Activity

M1-PAM-B series, like PF-06827443, have been reported to show allosteric agonist activity in cell lines expressing M1 receptors. Their allosteric modulation could be a critical factor in their therapeutic efficacy and potential adverse effects (Moran et al., 2018). Understanding the balance between efficacy and side effects is essential for the clinical development of these compounds.

Structural Diversity and Optimization

Research on M1-PAM-B compounds has led to the discovery of diverse chemical structures with varying pharmacodynamic properties. For instance, the discovery of VU0486846, based on a novel benzomorpholine core, highlighted the challenges and opportunities in optimizing allosteric modulator programs, including managing steep and flat structure-activity relationships (SAR) and affecting CNS penetration and overall physiochemical and DMPK properties (Bertron et al., 2018).

Propriétés

Nom du produit |

M1-PAM-B |

|---|---|

Formule moléculaire |

C25H27N3O3 |

Poids moléculaire |

417.51 |

Nom IUPAC |

7-(((1S,2S)-2-Hydroxycyclohexyl)oxy)-2-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)isoindolin-1-one |

InChI |

InChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1 |

Clé InChI |

VISGMFIUEGSOJS-VXKWHMMOSA-N |

SMILES |

O=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

M1-PAM-B; M1 PAM B; M1PAMB |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)

![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)